molecular formula C12H7F6NO B1232081 (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol CAS No. 73241-14-2

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol

Cat. No.: B1232081
CAS No.: 73241-14-2
M. Wt: 295.18 g/mol
InChI Key: BWQUVOQHTSQBHD-UHFFFAOYSA-N
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Description

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is an organofluorine compound characterized by the presence of quinoline bearing trifluoromethyl substituents at positions 2 and 8, as well as a hydroxymethyl group at position 4. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol typically involves the reaction of 2,8-bis(trifluoromethyl)quinoline with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the quinoline nitrogen to the formaldehyde, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is unique due to its dual trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)8-3-1-2-7-6(5-20)4-9(12(16,17)18)19-10(7)8/h1-4,20H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUVOQHTSQBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223474
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73241-14-2
Record name Ro 14-0518
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073241142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 14-0518
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-14-0518
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JUO87NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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